molecular formula C12H24N3P B2467684 Tris(1-pyrrolidinyl)phosphine CAS No. 5666-12-6

Tris(1-pyrrolidinyl)phosphine

Cat. No.: B2467684
CAS No.: 5666-12-6
M. Wt: 241.319
InChI Key: PXFLCAQHOZXYED-UHFFFAOYSA-N
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Description

Tris(1-pyrrolidinyl)phosphine, also known as tripyrrolidinophosphine, is a phosphine compound with the molecular formula C12H24N3P. It is a monodentate P-donor ligand commonly used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its ability to act as a phosphitylation reagent, making it valuable in oligonucleotide synthesis .

Mechanism of Action

Target of Action

Tris(1-pyrrolidinyl)phosphine, also known as Tri(pyrrolidin-1-yl)phosphine, is a monodentate P-donor ligand . It primarily targets the phosphorous atom in the molecule, which plays a crucial role in its interaction with other compounds.

Mode of Action

The compound acts as a phosphitylation reagent for oligonucleotide synthesis . It interacts with its targets by donating a phosphorous atom, which results in the formation of a phosphonium salt. This interaction facilitates various coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to oligonucleotide synthesis . The downstream effects of these pathways include the formation of phosphonium salts, which are crucial intermediates in various coupling reactions.

Pharmacokinetics

Its physical properties such as boiling point (104 °c/01 mmHg) and density (1041 at 25 °C, 1049 g/mL at 25 °C) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a phosphitylation reagent. It facilitates the formation of phosphonium salts, which are crucial intermediates in various coupling reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a combustible liquids storage class . Additionally, exposure to mist, gas, or vapors should be avoided, and personal protective equipment should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(1-pyrrolidinyl)phosphine can be synthesized through the reaction of phosphorus trichloride with pyrrolidine in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_4\text{H}_9\text{NH} \rightarrow \text{P}(\text{NC}_4\text{H}_9)_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphine. The product is then purified through distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(1-pyrrolidinyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(1-pyrrolidinyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tris(dimethylamino)phosphine
  • Tris(diethylamino)phosphine
  • Tris(trimethylsilyl)phosphine
  • Tris(pentafluorophenyl)phosphine
  • Tris(hydroxymethyl)phosphine

Comparison: Tris(1-pyrrolidinyl)phosphine is unique due to its pyrrolidine groups, which provide steric and electronic properties distinct from other tris-substituted phosphines. This uniqueness allows it to participate in specific reactions and applications where other phosphines may not be as effective. For example, its use in oligonucleotide synthesis is particularly notable .

Properties

IUPAC Name

tripyrrolidin-1-ylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFLCAQHOZXYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)P(N2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-12-6
Record name Tris(1-pyrrolidinyl)phosphine
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